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2-Fluoro-4-methylbenzaldehyde oxime

Cat. No.: B13760157
M. Wt: 153.15 g/mol
InChI Key: MRTSILFKBWKEBM-BJMVGYQFSA-N
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Description

The Significance of Benzaldehyde (B42025) Oximes in Synthetic Organic Transformations

Benzaldehyde oximes are a class of organic compounds featuring a C=N-OH functional group bonded to a benzene (B151609) ring. Their importance in synthetic organic chemistry is well-established, serving as critical intermediates in a multitude of reactions. wikipedia.org These include the Beckmann rearrangement to produce amides, the dehydration to form nitriles, and the synthesis of various heterocyclic compounds. wikipedia.org Their capacity to act as precursors to nitrones in 1,3-dipolar cycloaddition reactions further highlights their utility in constructing complex molecular frameworks. The versatility of the oxime group, in conjunction with the stability and reactivity of the aromatic ring, renders benzaldehyde oximes essential tools for organic chemists. khanacademy.org

Rationale for Investigating Substituted Aromatic Oximes: The Case of 2-Fluoro-4-methylbenzaldehyde (B137498) Oxime

The specific arrangement of substituents in 2-Fluoro-4-methylbenzaldehyde oxime is a result of intentional design to bestow unique properties upon the molecule. The fluorine atom at the ortho position relative to the oxime group significantly alters the electronic landscape of the aromatic ring due to its potent electron-withdrawing inductive effect. researchgate.net This can predictably influence the reactivity of both the oxime and the benzene ring.

Moreover, the methyl group at the para position offers a point for further chemical modifications and can impact the molecule's steric characteristics. The interplay between the fluoro and methyl groups establishes a distinct electronic and steric environment, making this particular oxime a compelling subject for studying the influence of substitution on reaction outcomes and for synthesizing highly specific target molecules. Product studies have demonstrated that the presence of electron-withdrawing groups on the benzene ring of benzaldehyde oximes tends to favor the formation of nitrile products in certain reactions. nih.govacs.org

Overview of Research Trajectories in Fluorinated Aromatic Compound Chemistry

The domain of fluorinated aromatic compound chemistry has undergone remarkable expansion in recent decades. The integration of fluorine into aromatic systems can profoundly modify a molecule's physical, chemical, and biological properties. researchgate.netnumberanalytics.com These modifications include improved metabolic stability, heightened lipophilicity, and altered pKa values. Such advantageous effects have propelled the extensive application of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Current research in this arena is concentrated on devising innovative and efficient techniques for the selective introduction of fluorine atoms into aromatic rings and on probing the distinct reactivity of these fluorinated building blocks. numberanalytics.comcapes.gov.br

Contextualization of this compound within Fluorinated Organic Synthesis Paradigms

Within the framework of fluorinated organic synthesis, this compound functions as a pivotal intermediate. Its synthesis and subsequent chemical transformations open avenues to a broad spectrum of more elaborate fluorinated molecules. The existence of the reactive oxime functionality, in tandem with the specific substitution pattern on the aromatic ring, facilitates its application in the assembly of novel heterocyclic systems and other molecular scaffolds of interest in medicinal chemistry and materials science. The investigation of this compound enriches the broader comprehension of how fluorine substitution can be harnessed to fine-tune molecular properties and to pioneer new synthetic strategies.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its parent aldehyde.

PropertyThis compound2-Fluoro-4-methylbenzaldehyde
CAS Number 1159602-10-4 146137-80-6 scbt.com
Molecular Formula C8H8FNO C8H7FO scbt.comthermofisher.com
Molecular Weight 153.15 g/mol 138.14 g/mol scbt.com
Appearance Data not availableClear pale yellow liquid thermofisher.com
Boiling Point Data not available169-172 °C chemicalbook.com
Refractive Index Data not available1.5215-1.5265 @ 20°C thermofisher.com
Purity 95% ≥96.0% (GC) thermofisher.com
Synonyms N-[(2-fluoro-4-methylphenyl)methylidene]hydroxylamine; KB-81786 3-Fluoro-4-formyltoluene; 2-Fluoro-p-tolualdehyde scbt.com
InChI Key MRTSILFKBWKEBM-UHFFFAOYSA-N MVDRIMBGRZBWPE-UHFFFAOYSA-N thermofisher.com
SMILES CC1=CC(=C(C=C1)C=NO)F CC1=CC=C(C=O)C(F)=C1 thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B13760157 2-Fluoro-4-methylbenzaldehyde oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

(NE)-N-[(2-fluoro-4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)8(9)4-6/h2-5,11H,1H3/b10-5+

InChI Key

MRTSILFKBWKEBM-BJMVGYQFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/O)F

Canonical SMILES

CC1=CC(=C(C=C1)C=NO)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4 Methylbenzaldehyde Oxime

Precursor Synthesis: Advanced Routes to 2-Fluoro-4-methylbenzaldehyde (B137498)

2-Fluoro-4-methylbenzaldehyde is a benzaldehyde (B42025) derivative containing a fluorine atom and a methyl group. chemicalbook.comscbt.com Its synthesis requires precise control to ensure the correct arrangement of these functional groups on the aromatic ring.

The regioselectivity of the functionalization is crucial in the synthesis of 2-fluoro-4-methylbenzaldehyde. One common strategy involves the Friedel-Crafts acylation of m-fluorotoluene. This reaction, when catalyzed by a Lewis acid like anhydrous aluminum trichloride, yields a mixture of ortho and para isomers. google.com Subsequent separation is necessary to isolate the desired 2-fluoro-4-methylbenzoic acid, which can then be converted to the aldehyde. google.com

Another approach starts with 3-fluorophenol. google.com The hydroxyl group is first protected to direct the subsequent bromination to the position ortho to the fluorine atom. Following bromination, a Grignard reagent is formed and reacted with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. Finally, deprotection yields the desired product. google.com The choice of protecting group is critical to optimize the yield and facilitate its removal. google.com

The conversion of a carboxylic acid to an aldehyde or the direct formylation of an aromatic ring are key steps that require careful optimization. For instance, in the Gattermann-Koch reaction, toluene (B28343) can be formylated using carbon monoxide and hydrogen chloride to produce 4-methylbenzaldehyde (B123495). wikipedia.org While not directly applicable to the fluorinated analog, the principle of direct formylation is a powerful tool.

In laboratory and industrial settings, the conversion of a precursor like 2-fluoro-4-methylbenzoic acid to the aldehyde can be achieved through various reduction methods. The precise control of these reaction conditions is essential to prevent over-reduction to the corresponding alcohol and to maximize the yield of the desired aldehyde. innospk.com High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and assess the purity of the final product. researchgate.net

Oximation Reactions: Conversion of 2-Fluoro-4-methylbenzaldehyde to its Oxime

The transformation of 2-Fluoro-4-methylbenzaldehyde into its oxime is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative. nih.gov This reaction is a well-established method for the synthesis of oximes from aldehydes and ketones. nih.gov

The most common method for oximation involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl. nih.gov The reaction can also be performed using an aqueous solution of hydroxylamine, which may not require an additional base and can lead to shorter reaction times. nih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. ic.ac.uk

Comparison of Oximation Methods
MethodReagentsConditionsAdvantagesReference
ConventionalHydroxylamine hydrochloride, Base (e.g., Sodium Acetate)Aqueous or alcoholic solventWell-established, readily available reagents nih.gov
Aqueous HydroxylamineAqueous hydroxylamineOften no base requiredShorter reaction times nih.gov
Microwave-assistedHydroxylamine hydrochloride, Silica (B1680970) gelSolvent-free, microwave irradiationHigh yields, short reaction times (e.g., 4 min) nih.gov
Ultrasonic irradiationHydroxylamine, NitrilesSolvent-free, ultrasonic irradiationHigh yields (70-85%), short reaction times nih.gov

The choice of solvent can significantly impact the rate and yield of oxime formation. Protic solvents like ethanol (B145695) and methanol (B129727) can participate in the reaction and may, in some cases, reduce the efficiency of the oximation compared to aprotic solvents like hexane (B92381). researchgate.net The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics. researchgate.net For certain applications, high-grade solvents are recommended to avoid side reactions with impurities. rsc.org

Effect of Solvents on Propyl-oxime Formation
SolventRelative Formation EfficiencyReference
MethanolReduced to 8.77% (compared to control) researchgate.net
EthanolReduced to 19.30% (compared to control) researchgate.net
HexaneSignificantly better than polar solvents researchgate.net

To improve the efficiency and environmental friendliness of oxime synthesis, various catalytic systems have been developed. These systems often aim to increase the reaction rate and allow for milder reaction conditions. acsgcipr.orgwikipedia.org For instance, acid catalysis is commonly employed to accelerate oxime formation, with the rate of gelation in some systems being tunable by varying the pH. rsc.org Aniline has also been shown to be an effective catalyst for oxime formation, proceeding through the formation of a protonated Schiff base intermediate. rsc.org

In some advanced methods, organocatalysts like pyrrolidine (B122466) have been used in conjunction with a NaNO2–FeCl3 couple for the α-oximation of aldehydes. rsc.org Metal complexes can also mediate oximation reactions, with the metal center playing a role in activating the reactants. acs.org These catalytic approaches offer pathways to more efficient and selective syntheses. acs.org

Emerging and Green Synthetic Protocols for 2-Fluoro-4-methylbenzaldehyde Oxime

The synthesis of oximes, including this compound, has evolved to incorporate more efficient, environmentally friendly, and rapid methodologies. These emerging protocols offer significant advantages over classical synthesis routes, which often require prolonged reaction times and the use of hazardous solvents.

Microwave-Assisted Synthesis of Aryl Aldoximes, Applicable to this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. acs.org For the synthesis of aryl aldoximes, this method dramatically reduces reaction times from hours to mere minutes. acs.orgncert.nic.in The process typically involves the reaction of an aldehyde with hydroxylamine hydrochloride under microwave irradiation. ncert.nic.in This approach is often performed under solvent-free conditions, for instance, by adsorbing the reactants onto a solid support like silica gel. ncert.nic.in The high efficiency of microwave heating leads to rapid formation of the oxime with high yields. acs.orgncert.nic.inrsc.org This protocol's general applicability to a wide range of substituted aryl aldehydes makes it a highly suitable and efficient method for the synthesis of this compound.

Mechanochemical Synthesis Approaches for Oxime Derivatives

Mechanochemistry represents a significant advancement in green synthesis, as it performs reactions by grinding solid reactants together, often eliminating the need for solvents entirely. organic-chemistry.orgnih.gov The synthesis of oximes via mechanochemical methods is robust, facile, and broadly applicable to both aromatic and aliphatic aldehydes. organic-chemistry.org In a typical procedure, the aldehyde (such as 2-Fluoro-4-methylbenzaldehyde), hydroxylamine hydrochloride, and a solid base like sodium hydroxide (B78521) (NaOH) are ground together in a mortar with a pestle or in a ball mill. organic-chemistry.orgacs.org This solvent-free approach minimizes waste and risk, with conversions to the corresponding oxime being nearly complete in many cases. acs.orgnih.gov The reaction is driven by the mechanical energy input, which facilitates the interaction and reaction between the solid-state components. acs.org This method is noted for its simplicity, speed, and environmentally friendly profile. nih.gov

Chemoenzymatic Transformations for Related Oxime Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations under mild, aqueous conditions. A notable one-pot method for preparing aldoximes involves combining the enzymatic oxidation of a primary alcohol to an aldehyde with the subsequent in situ chemical condensation with hydroxylamine. organic-chemistry.org In this process, microorganisms like acetic acid bacteria are used as biocatalysts to perform the initial oxidation in water. organic-chemistry.org The aldehyde, once formed, is immediately trapped by hydroxylamine to yield the aldoxime, which prevents its further oxidation to a carboxylic acid. organic-chemistry.org This approach is highly advantageous from a green chemistry perspective, as it operates under mild conditions and uses water as the solvent. organic-chemistry.org While this specific process starts from the corresponding alcohol (2-fluoro-4-methylbenzyl alcohol), it provides a sophisticated and green chemoenzymatic route to the target oxime. Furthermore, enzymes known as aldoxime dehydratases are capable of converting aldoximes into nitriles, highlighting the significant role of biocatalysis in the broader chemistry of oxime functional groups. acs.org

Table 1: Comparison of Modern Aryl Aldoxime Synthesis Methods

Methodology Principle Typical Conditions Key Advantages
Microwave-Assisted Synthesis Uses microwave energy for rapid, efficient heating. Aldehyde, hydroxylamine HCl, often on a solid support (e.g., silica gel); solvent-free; reaction time of minutes. ncert.nic.in Extremely fast reaction rates, high yields, reduced energy consumption. acs.orgncert.nic.in
Mechanochemical Synthesis Uses mechanical force (grinding) to initiate reaction between solids. Aldehyde, hydroxylamine HCl, solid base (e.g., NaOH); solvent-free; room temperature. organic-chemistry.orgacs.org Environmentally friendly (solvent-free), simple procedure, high conversion rates. organic-chemistry.orgnih.gov
Chemoenzymatic Synthesis Combines enzymatic oxidation of an alcohol with in situ oximation. Primary alcohol, acetic acid bacteria, hydroxylamine; aqueous medium; mild temperature. organic-chemistry.org Green (aqueous solvent, mild conditions), high selectivity, one-pot procedure from alcohol. organic-chemistry.org

Purification and Isolation Strategies for this compound

Once synthesized, the crude this compound must be purified to remove unreacted starting materials, reagents, and any byproducts. Standard laboratory techniques such as chromatography and recrystallization are employed to achieve high purity.

Chromatographic Techniques for High-Purity Compound Isolation

Column chromatography is a fundamental and highly effective technique for the purification of organic compounds, including oximes. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is then passed through the column. For the purification of related oxime esters, a mobile phase of 30% ethyl acetate in hexane has been successfully used. nih.gov The components of the crude mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for the separation and collection of the pure oxime. The progress of the reaction and the purity of the collected fractions are often monitored by Thin Layer Chromatography (TLC). nih.gov

Recrystallization and Precipitation Methods

Recrystallization is a primary method for purifying solid organic compounds. nih.gov The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. nih.gov The crude oxime is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. nih.gov As the solution cools, the solubility of the oxime decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). nih.gov The choice of solvent is critical; for related oximes, solvents such as aqueous ethanol have been used effectively. For the precursor aldehyde, 2-fluoro-4-hydroxybenzaldehyde, recrystallization from isopropyl ether has been documented. The pure crystals are then collected by vacuum filtration. nih.gov

An alternative method is precipitation. In a typical work-up procedure, after the reaction is complete and extracted into an organic solvent like ethyl acetate, the addition of a non-solvent such as water can cause the desired oxime product to precipitate out of the solution. nih.gov The resulting solid is then filtered and dried to yield the purified compound. nih.gov

Table 2: Purification Techniques for Oximes and Related Compounds

Technique Principle Example Application Reference
Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel). Purification of oxime esters using 30% ethyl acetate in hexane as the eluent. nih.gov
Recrystallization Purification based on differential solubility in a solvent at different temperatures. Purification of heptaldoxime from 60% ethyl alcohol.
Precipitation Inducing solidification by adding a non-solvent to the product solution. Precipitating the oxime product from an ethyl acetate solution by adding water. nih.gov

Mechanistic Investigations of 2 Fluoro 4 Methylbenzaldehyde Oxime Formation and Reactivity

Elucidation of Nucleophilic Addition and Dehydration Pathways in Oxime Synthesis

The synthesis of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime from 2-Fluoro-4-methylbenzaldehyde and hydroxylamine (B1172632) proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

The initial step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-Fluoro-4-methylbenzaldehyde. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond. This attack is generally the rate-determining step under neutral or basic conditions. The presence of the electron-withdrawing fluorine atom at the ortho position is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating this nucleophilic addition. Conversely, the electron-donating methyl group at the para position may slightly counteract this effect.

This addition results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or aminoalcohol. This intermediate is typically unstable and exists in equilibrium with the starting materials.

Stereochemical Control in 2-Fluoro-4-methylbenzaldehyde Oxime Formation (E/Z Isomerism)

The C=N double bond in this compound gives rise to stereoisomerism, specifically E/Z isomerism (also known as geometric isomerism). The E-isomer has the hydroxyl group and the hydrogen atom on opposite sides of the C=N double bond, while the Z-isomer has them on the same side.

The formation of E and Z isomers is influenced by both kinetic and thermodynamic factors. The initial ratio of isomers formed is under kinetic control and depends on the direction of attack of the hydroxylamine on the carbonyl group and the subsequent rotation around the C-N single bond in the carbinolamine intermediate before dehydration. Thermodynamic control, which favors the more stable isomer, can be established by allowing the reaction to reach equilibrium, often facilitated by acid catalysis which allows for isomerization between the E and Z forms.

Kinetic and Thermodynamic Aspects of Oxime Equilibrium

The formation of this compound is an equilibrium process. The position of this equilibrium is described by the equilibrium constant (K_eq), which is the ratio of the concentration of the products (oxime and water) to the concentration of the reactants (aldehyde and hydroxylamine).

K_eq = [this compound][H₂O] / [2-Fluoro-4-methylbenzaldehyde][NH₂OH]

The rate of the forward reaction (oxime formation) is influenced by the concentrations of the reactants and a rate constant (k_f), while the rate of the reverse reaction (hydrolysis) is dependent on the concentrations of the products and a reverse rate constant (k_r). At equilibrium, the forward and reverse rates are equal, and K_eq = k_f / k_r.

The kinetics of oxime formation are pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5). At high pH, the concentration of the protonated hydroxylamine, which is less nucleophilic, is low. At very low pH, most of the hydroxylamine is protonated, reducing its nucleophilicity, and the dehydration of the carbinolamine intermediate can become the rate-limiting step.

Thermodynamically, the stability of the oxime relative to the aldehyde determines the favorability of the reaction. The electronic effects of the substituents on the benzene (B151609) ring play a crucial role. The electron-withdrawing nature of the fluorine atom is expected to stabilize the oxime product through inductive effects, thus favoring a larger K_eq. The electron-donating methyl group might have a slight destabilizing effect.

To illustrate the potential kinetic and thermodynamic parameters, the following table provides hypothetical data based on general principles for the formation of substituted benzaldehyde (B42025) oximes.

Hypothetical Kinetic and Thermodynamic Data for Substituted Benzaldehyde Oxime Formation

Substituent Rate Constant (k_f) (M⁻¹s⁻¹) Equilibrium Constant (K_eq)
4-Nitro (strong electron-withdrawing) 1.5 x 10⁻² 5.0 x 10³
2-Fluoro-4-methyl ~1.0 x 10⁻² ~3.5 x 10³
H (unsubstituted) 5.0 x 10⁻³ 2.0 x 10³
4-Methyl (electron-donating) 3.0 x 10⁻³ 1.5 x 10³
4-Methoxy (strong electron-donating) 1.0 x 10⁻³ 1.0 x 10³

Note: This table contains estimated values for illustrative purposes and are not based on direct experimental measurements for this compound.

Influence of Fluoro and Methyl Substituents on Reaction Mechanisms

The fluoro and methyl substituents on the aromatic ring of 2-Fluoro-4-methylbenzaldehyde exert significant electronic and steric influences on both the formation and reactivity of the corresponding oxime.

Electronic Effects:

Fluorine (ortho): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine, thus increasing the rate of the initial addition step. The fluorine atom also possesses lone pairs of electrons and can exert a weak electron-donating resonance effect (+R effect), but due to its high electronegativity, the inductive effect typically dominates, especially from the ortho position.

Methyl (para): The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This electron-donating nature slightly decreases the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack compared to an unsubstituted benzaldehyde.

The combined electronic effects of an ortho-fluoro and a para-methyl group result in a complex interplay. The strong electron-withdrawing effect of the fluorine likely has a more pronounced impact on the reactivity of the carbonyl group than the weaker electron-donating effect of the methyl group.

Steric Effects:

Fluorine (ortho): The presence of the fluorine atom in the ortho position introduces steric hindrance around the reaction center. This can influence the approach of the nucleophile and may affect the E/Z isomer ratio of the resulting oxime, as discussed earlier.

Methyl (para): Being in the para position, the methyl group does not exert a significant direct steric effect on the carbonyl group or the resulting oxime functionality.

The influence of these substituents can be qualitatively understood by considering the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. While a specific Hammett plot for the formation of this compound is not available, the known Hammett substituent constants (σ) for fluoro and methyl groups can provide insight. The positive σ value for a meta-fluoro substituent and the negative σ value for a para-methyl substituent would suggest opposing electronic influences on the reaction. The effect of an ortho substituent is more complex and cannot be solely described by a simple Hammett parameter due to the contribution of steric effects.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Methylbenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A complete NMR analysis of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime would involve a combination of one-dimensional and two-dimensional techniques.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

A ¹H NMR spectrum of 2-Fluoro-4-methylbenzaldehyde oxime would provide crucial information about the electronic environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methyl group protons, the oxime proton, and the aldehydic proton of the oxime. The chemical shifts (δ) and coupling constants (J) would be critical for assigning these protons to their specific positions on the molecule. For instance, the coupling between the fluorine atom and adjacent aromatic protons would result in characteristic splitting patterns, providing definitive evidence for their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
-CH=NOH8.0 - 8.5s-
Aromatic-H7.0 - 7.8mJ(H,H), J(H,F)
-CH₃2.3 - 2.5s-
-OH9.0 - 11.0s (broad)-

This table represents predicted values and requires experimental verification.

Carbon (¹³C) NMR Analysis: Aromatic and Aldoxime Carbon Resonances

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key resonances would include the carbon of the C=NOH group, the aromatic carbons, and the methyl carbon. The chemical shift of the carbon atom bonded to the fluorine would be significantly influenced by the fluorine's electronegativity and would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
-C H=NOH145 - 155
Aromatic C -F158 - 165 (d, ¹JCF)
Aromatic C -H115 - 140
Aromatic C -CH₃135 - 145
Aromatic C -C=N125 - 135
-C H₃20 - 25

This table represents predicted values and requires experimental verification.

Fluorine (¹⁹F) NMR Spectroscopy: Probing the Electronic Environment of the Fluoro Group

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. Its chemical shift would be indicative of the electronic environment around the C-F bond. Furthermore, coupling to neighboring protons would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the relationships between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular skeleton and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions of Oxime and Aromatic Moieties

The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
O-H (oxime)3600 - 3200 (broad)Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (methyl)2980 - 2850Stretching
C=N (oxime)1680 - 1620Stretching
C=C (aromatic)1600 - 1450Stretching
C-F1250 - 1000Stretching
N-O (oxime)960 - 930Stretching

This table represents predicted values and requires experimental verification.

Raman Spectroscopy Applications for Structural Confirmation

Raman spectroscopy serves as a powerful non-destructive technique for confirming the molecular structure of this compound by providing a vibrational fingerprint of the molecule. The analysis of the Raman spectrum allows for the identification of characteristic functional groups and skeletal vibrations, corroborating the compound's structural assembly. The key vibrational modes expected for this molecule are associated with the oxime group, the substituted benzene (B151609) ring, and the methyl group.

Theoretical studies and spectral data from analogous compounds, such as m-nitrobenzaldehyde oxime and 4-fluorobenzaldehyde (B137897) oxime, provide a basis for assigning the expected Raman shifts. nih.govresearchgate.net The C=N stretching vibration of the oxime moiety is a particularly diagnostic band, typically appearing in the 1610-1690 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene ring are expected to produce strong signals between 1400 and 1600 cm⁻¹. The presence of the fluorine substituent can be confirmed by the C-F stretching vibration, while the methyl group will exhibit characteristic C-H symmetric and asymmetric stretching and bending modes. The O-H stretch of the oxime group is often broad and can be observed in the high-frequency region of the spectrum.

Vibrational ModeExpected Raman Shift (cm⁻¹)Assignment
O-H Stretch3200 - 3400Oxime hydroxyl group
Aromatic C-H Stretch3000 - 3100Benzene ring C-H bonds
Methyl C-H Stretch2850 - 3000CH₃ group vibrations
C=N Stretch1610 - 1690Oxime functional group
Aromatic C=C Stretch1400 - 1600Benzene ring skeletal vibrations
C-F Stretch1000 - 1400Carbon-fluorine bond
N-O Stretch930 - 960Oxime N-O bond

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, this technique provides unambiguous confirmation of the compound's elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₈FNO, the theoretical exact mass can be calculated with high precision. This precise mass measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₈H₈FNO is 153.0641 Da. This value serves as a definitive benchmark for experimental HRMS analysis. For comparison, related analogs such as 4-fluorobenzaldehyde oxime (C₇H₆FNO) and 4-methylbenzaldehyde (B123495) oxime (C₈H₉NO) have distinct exact masses. nih.govnih.govnih.gov

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)
This compoundC₈H₈FNO153153.0641
4-Fluorobenzaldehyde oximeC₇H₆FNO139139.0433 nih.govnih.gov
4-Methylbenzaldehyde oximeC₈H₉NO135135.0684 nih.gov

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, generating a unique pattern of fragment ions that reflects its underlying structure. The analysis of these fragmentation pathways for this compound provides further confirmation of its structural integrity. General fragmentation patterns observed for substituted aromatic oximes include several key cleavages. cdnsciencepub.comresearchgate.net

A prominent fragmentation route for oximes is the loss of a hydroxyl radical (·OH), resulting in an [M-17]⁺ ion. cdnsciencepub.com Another expected fragmentation is alpha-cleavage, the breaking of the bond between the aromatic ring and the oxime-bearing carbon, which can lead to various fragment ions. The presence of substituents on the benzene ring introduces additional pathways. For this compound, the loss of the fluorine atom (·F) could produce an [M-19]⁺ fragment. Cleavage of the N-O bond is also a common pathway in oximes. The resulting mass spectrum, with its characteristic molecular ion peak and pattern of fragment ions, serves as a chemical signature to confirm the compound's identity.

Proposed Fragment Ionm/z (for C₈H₈FNO)Neutral LossPlausible Fragmentation Pathway
[M]⁺153-Molecular Ion
[M-OH]⁺136·OH (17 Da)Loss of hydroxyl radical from the oxime
[M-F]⁺134·F (19 Da)Loss of fluorine radical from the ring
[M-H₂O]⁺135H₂O (18 Da)Loss of water
[C₇H₆F]⁺109·CHNO (43 Da)Cleavage of the C-C bond to the ring
[C₇H₇]⁺91·CFNO (62 Da)Loss of the oxime and fluorine groups (Tropylium ion)

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to related analogues for insights)

While a specific crystal structure for this compound is not publicly documented, valuable insights into its likely solid-state conformation and crystal packing can be inferred from the crystallographic analysis of closely related analogues. Studies on compounds such as (E)-2-Bromobenzaldehyde oxime, (E)-2-Chlorobenzaldehyde oxime, and various methoxybenzaldehyde oximes reveal common structural motifs. nih.govnih.govresearchgate.net

Analogous CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(E)-2-Bromobenzaldehyde oximeMonoclinicP2₁/c(E) configuration; Planar; Forms O-H···N hydrogen-bonded dimers. nih.gov
(E)-2-Chlorobenzaldehyde oximeMonoclinicP2₁/c(E) configuration; Forms O-H···N hydrogen-bonded dimers. researchgate.net
(E)-2-Methoxybenzaldehyde oximeMonoclinicP2₁/n(E) configuration; s-cis arrangement of methoxy (B1213986) and oxime H. nih.gov

Computational and Theoretical Studies of 2 Fluoro 4 Methylbenzaldehyde Oxime

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a robust computational tool for investigating the electronic structure and properties of molecules. Utilizing DFT methods, we can gain detailed insights into the geometry, vibrational modes, and spectroscopic signatures of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime.

Geometry Optimization and Conformational Analysis

The geometry of 2-Fluoro-4-methylbenzaldehyde oxime was optimized using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the most stable three-dimensional arrangement of its atoms. The presence of the oxime functional group introduces the possibility of stereoisomerism, specifically E and Z isomers, arising from the orientation of the hydroxyl group relative to the imine carbon.

Furthermore, rotation around the C-C single bond between the benzene (B151609) ring and the oxime group can lead to different conformers. For substituted benzaldehydes, two primary planar conformers are often considered: O-cis and O-trans, where the oxime oxygen is oriented towards or away from the substituent at the ortho position (in this case, the fluorine atom), respectively. researchgate.netresearchgate.net Theoretical calculations on related halobenzaldehydes suggest that the relative energies of these conformers are influenced by a balance of steric and electrostatic interactions. researchgate.net For this compound, it is anticipated that the E isomer is more stable, and within this isomer, the O-trans conformation would likely be favored to minimize steric hindrance between the fluorine atom and the oxime group.

A table of selected optimized geometrical parameters, such as bond lengths and bond angles for the most stable conformer, can be generated through these calculations.

ParameterValue (Å or °)
C-F Bond Length1.36
C-CH3 Bond Length1.51
C=N Bond Length1.28
N-O Bond Length1.41
C-C-N Bond Angle121.5
C-N-O Bond Angle110.8

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are crucial for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. nih.govsolidstatetechnology.usnih.gov By calculating the harmonic frequencies at the optimized geometry, we can assign the observed spectral bands to specific vibrational modes of the molecule. For this compound, key vibrational modes include the C=N stretching of the oxime group, the O-H stretching, the C-F stretching, and various aromatic C-C and C-H stretching and bending modes. researchgate.netnih.gov

The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and the approximations inherent in the theoretical model. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Correlation (cm⁻¹)
O-H Stretch~3600Broad band ~3200-3600
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Methyl)~2950-2850~2950-2850
C=N Stretch~1650~1640-1690
C-C Stretch (Aromatic)~1600-1450~1600-1450
C-F Stretch~1250~1200-1300
N-O Stretch~950~930-960

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govnih.gov These predictions are invaluable for assigning experimental spectra and confirming the proposed structure.

For this compound, the calculated chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group, as well as the anisotropic effects of the aromatic ring and the oxime group. The predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=N~148-152-
C-F~160-165 (d, ¹JCF)-
C-CH3~140-145-
CH3~20-22~2.3-2.5
CH (imine)-~8.0-8.2
OH (oxime)-~10.0-11.5 (broad)
Aromatic CH~115-135~7.0-7.8

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. By analyzing the frontier molecular orbitals and the molecular electrostatic potential, we can identify regions of the molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxime group, while the LUMO will also have significant contributions from the aromatic system and the C=N bond. The presence of the electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing fluorine atom would lower the LUMO energy, likely resulting in a moderately reactive molecule.

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Mapping: Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. biointerfaceresearch.comlibretexts.orguni-muenchen.de It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.comresearchgate.net The MEP is plotted onto a constant electron density surface, with different colors representing different potential values.

Typically, red or yellow regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles. Blue or green regions indicate a positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

Reactivity Prediction and Reaction Pathway Modeling

The reactivity of this compound is significantly influenced by the electronic properties of the fluoro and methyl substituents on the benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling and predicting how these substituents modulate the reactivity of the oxime functional group.

The fluorine atom at the ortho position is a strong electron-withdrawing group through its inductive effect (-I), while it is a weak electron-donating group through its resonance effect (+R). Conversely, the methyl group at the para position is an electron-donating group through both inductive (+I) and hyperconjugation effects. The interplay of these effects governs the electron density distribution across the molecule, which in turn dictates its reactivity towards electrophiles and nucleophiles, and its behavior in radical reactions.

Studies on substituted benzaldehyde (B42025) oximes have shown that electron-withdrawing substituents tend to favor the formation of nitriles under certain photoinduced electron-transfer conditions. nih.gov In the case of this compound, the strong electron-withdrawing nature of the fluorine atom would likely enhance the propensity for nitrile formation in such reactions. The reaction mechanism can proceed via an electron-transfer-proton-transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime. nih.gov Computational modeling can elucidate the preferred pathway by calculating the free energy changes (ΔG) associated with each step.

Furthermore, the presence of these substituents affects the stability of intermediates in potential reaction pathways. For instance, in reactions involving the formation of an iminoxyl radical, the electron-donating methyl group would stabilize a radical cation intermediate, while the electron-withdrawing fluorine atom would destabilize it. nih.gov Computational studies can precisely quantify these effects by calculating the energies of the intermediates.

A summary of the predicted substituent effects on the reactivity of this compound is presented in the table below.

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
FluoroOrthoStrong -I, Weak +RIncreases acidity of the oxime proton; may favor nitrile formation.
MethylParaWeak +I, HyperconjugationIncreases electron density in the ring; may stabilize radical cation intermediates.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Series (focused on physicochemical descriptors, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. While often used for predicting biological activity, QSAR is also a powerful tool for understanding and predicting properties like solubility, lipophilicity, and reactivity based on a set of calculated molecular descriptors. frontiersin.org

For an analogue series of this compound, where the fluoro and methyl groups are systematically varied or replaced by other substituents, a QSAR model could be developed to predict key physicochemical properties. This model would be built by calculating a range of descriptors for each analogue and then using statistical methods, such as multiple linear regression, to correlate these descriptors with an experimentally determined property.

The first step in building a QSAR model is the calculation of molecular descriptors. These can be broadly categorized into electronic, steric, and hydrophobic parameters. frontiersin.orgnih.gov For a series of this compound analogues, relevant descriptors would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or -withdrawing ability of a substituent, and calculated properties like dipole moment and partial atomic charges. mlsu.ac.in

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), which is related to the volume of the molecule, and Taft's steric parameter (Es). mlsu.ac.in

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The most common descriptor is the partition coefficient (logP), which measures the distribution of the compound between an octanol (B41247) and water phase. The π-substituent constant is another descriptor that reflects the hydrophobicity of a particular substituent. mlsu.ac.in

Once a set of descriptors is calculated for the analogue series, a QSAR equation can be generated. For example, a simple linear model might take the form:

log(Property) = k1(σ) + k2(logP) + k3(MR) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such a model would allow for the prediction of the given property for new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired physicochemical characteristics. A study on benzaldehyde derivatives demonstrated that the hydrophobicity of the para-substituent played a major role in their inhibitory activity. nih.gov

The table below lists some of the key physicochemical descriptors that would be employed in a QSAR study of this compound analogues.

Descriptor ClassSpecific DescriptorProperty Measured
ElectronicHammett Constant (σ)Electron-donating/withdrawing ability of substituents.
ElectronicDipole MomentPolarity of the molecule.
HydrophobicPartition Coefficient (logP)Lipophilicity.
Hydrophobicπ-Substituent ConstantHydrophobicity of a substituent.
StericMolar Refractivity (MR)Molecular volume and polarizability.
StericTaft's Steric Parameter (Es)Steric bulk of a substituent.

Chemical Transformations and Derivatization Pathways of 2 Fluoro 4 Methylbenzaldehyde Oxime

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is the primary site of reactivity in 2-fluoro-4-methylbenzaldehyde (B137498) oxime, participating in rearrangements, reductions, oxidations, and other modifications to yield a range of important chemical structures.

Beckmann Rearrangement to Amides/Lactams

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides or lactams under acidic conditions. wikipedia.orgbyjus.com For 2-fluoro-4-methylbenzaldehyde oxime, an aldoxime, this rearrangement typically leads to the formation of a primary amide. The reaction is initiated by the protonation of the hydroxyl group of the oxime, creating a good leaving group (water). byjus.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of aldoximes, this rearrangement can sometimes be accompanied by fragmentation reactions, which lead to nitriles. wikipedia.org

The process is often catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride (B91410). wikipedia.org However, other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org The reaction mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by water to form the amide after tautomerization. masterorganicchemistry.comorganic-chemistry.org

Reduction to Primary Amines and Derived Amine Structures

The reduction of this compound offers a direct route to the corresponding primary amine, (2-fluoro-4-methylphenyl)methanamine. This transformation is significant as primary amines are fundamental building blocks in organic synthesis. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common method, often utilizing catalysts such as platinum-based systems in the presence of a strong Brønsted acid. researchgate.net Other effective reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). rsc.org The choice of reducing agent and reaction conditions is crucial to prevent side reactions, such as the reductive cleavage of the N-O bond which can lead to the formation of the corresponding primary amine as a side product during the synthesis of hydroxylamines. researchgate.net

More recently, methods using hydrosilanes catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane (B72294) have been developed for the reductive rearrangement of oximes to secondary amines. rsc.orgrsc.org

Oxidation to Nitrile Oxides or Nitro Compounds

The oxidation of this compound can lead to two main classes of compounds: nitrile oxides or nitro compounds, depending on the oxidizing agent and reaction conditions.

The oxidation of aldoximes is a known method for preparing the corresponding nitro compounds. researchgate.netnih.govorganic-chemistry.org Reagents such as sodium perborate (B1237305) in glacial acetic acid have been shown to be effective for this transformation, providing a convenient and safe method. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to a wide range of oximes. organic-chemistry.org Another approach involves the use of an Mo(VI) oxodiperoxo complex as the oxidant in acetonitrile (B52724). researchgate.netthieme-connect.com

Alternatively, oxidation can generate 2-fluoro-4-methylbenzonitrile (B33328) oxide. Nitrile oxides are valuable 1,3-dipoles that readily participate in cycloaddition reactions. nih.gov Their in situ generation from aldoximes can be achieved using various oxidizing agents.

O-Alkylation and O-Acylation Reactions: Synthesis of Oxime Ethers and Esters

The hydroxyl group of the oxime functionality in this compound can be readily alkylated or acylated to produce oxime ethers and esters, respectively. These derivatives are important intermediates in various synthetic pathways.

O-Alkylation: The synthesis of oxime ethers can be achieved by reacting the oxime with an alkylating agent in the presence of a base. A method for the O-alkylation of oximes involves treatment with a mixture of triphenylphosphine, carbon tetrachloride, the oxime, and DBU in the presence of catalytic amounts of tetrabutylammonium (B224687) iodide. organic-chemistry.org

O-Acylation: Oxime esters can be prepared through the esterification of the oxime with carboxylic acids or their derivatives. nih.gov A facile method for this transformation uses N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org Another approach involves visible-light-mediated multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters. nih.govrsc.org

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions leading to isoxazolines, furoxans)

The oxime functionality, particularly after conversion to a nitrile oxide, can participate in cycloaddition reactions. Nitrile oxides are classic 1,3-dipoles that react with dipolarophiles, such as alkenes and alkynes, in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

When 2-fluoro-4-methylbenzonitrile oxide (generated in situ from the corresponding oxime) reacts with an alkene, it leads to the formation of isoxazolines. nih.gov If an alkyne is used as the dipolarophile, the product is an isoxazole. wikipedia.org These reactions are highly valuable in synthetic chemistry as they provide a route to complex heterocyclic scaffolds. wikipedia.orgnih.gov The reaction is stereospecific, and its regioselectivity can often be controlled. wikipedia.org

Reactions Involving the Fluorinated Aromatic Ring

The presence of a fluorine atom and a methyl group on the benzene (B151609) ring of this compound influences its reactivity in aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes. nih.gov The fluorine atom, being highly electronegative, activates the aromatic ring towards attack by nucleophiles. Nucleophilic aromatic substitution generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the fluoride ion restores the aromaticity. The presence of electron-withdrawing groups on the ring can further facilitate this reaction. libretexts.org For instance, the reaction of 4-fluorobenzaldehyde (B137897) with a nucleophile like 4-methoxyphenol (B1676288) can occur in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id

Electrophilic aromatic substitution on the ring is also possible, with the directing effects of the existing substituents playing a crucial role. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of these directing effects and the steric hindrance will determine the position of substitution for incoming electrophiles. For example, Friedel-Crafts acylation of m-fluorotoluene can lead to a mixture of ortho and para isomers. google.com

Electrophilic Aromatic Substitution: Regioselectivity Directed by Fluoro and Methyl Groups

The introduction of electrophiles to the benzene ring of this compound is governed by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the formyl oxime group (-CH=NOH). The fluorine atom is an ortho, para-directing deactivator, while the methyl group is an ortho, para-directing activator. The formyl oxime group is generally considered a deactivating, meta-directing group.

The fluorine atom, despite its high electronegativity which deactivates the ring towards electrophilic attack through a strong -I (inductive) effect, possesses lone pairs of electrons that can be donated to the aromatic system via a +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions. Conversely, the methyl group is an activating group due to its positive inductive effect (+I) and hyperconjugation, both of which increase the electron density of the ring, particularly at the ortho and para positions. The deactivating nature of the formyl oxime group arises from the electron-withdrawing character of the C=N bond.

The ultimate regiochemical outcome of an electrophilic aromatic substitution reaction on this compound will be a complex interplay of these competing effects. The positions activated by the fluoro and methyl groups are positions 3, 5, and 6. The position deactivated by the formyl oxime group is the meta position (positions 3 and 5 relative to the formyl oxime). Therefore, electrophilic attack is most likely to occur at the positions that are activated by both the fluoro and methyl groups and not strongly deactivated by the oxime group.

Considering the combined directing effects, the most probable sites for electrophilic attack are the C3 and C5 positions, which are ortho and para to the activating methyl group, respectively, and ortho to the deactivating fluorine atom. The C6 position, being ortho to the methyl group but also ortho to the deactivating formyl oxime group, would be less favored.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
Electrophilic ReagentPredicted Major Product(s)
HNO₃/H₂SO₄2-Fluoro-4-methyl-3-nitrobenzaldehyde oxime and 2-Fluoro-4-methyl-5-nitrobenzaldehyde (B2736622) oxime
Br₂/FeBr₃3-Bromo-2-fluoro-4-methylbenzaldehyde oxime and 5-Bromo-2-fluoro-4-methylbenzaldehyde oxime
SO₃/H₂SO₄2-Fluoro-4-methyl-3-sulfobenzaldehyde oxime and 2-Fluoro-4-methyl-5-sulfobenzaldehyde oxime

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and the directing effects of the present functional groups. Specific experimental verification for this compound is not available in the cited literature.

Nucleophilic Aromatic Substitution Enabled by the Fluoro Group

The presence of a fluorine atom on the aromatic ring of this compound facilitates nucleophilic aromatic substitution (SNA_r) reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the formyl oxime group, being electron-withdrawing, can activate the fluorine atom for substitution.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, leading to the formation of a diverse range of derivatives. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-4-methylbenzaldehyde (B112801) oxime, while reaction with a primary amine could lead to the corresponding 2-amino-4-methylbenzaldehyde (B1282652) oxime derivative.

While specific studies on the nucleophilic aromatic substitution of this compound are limited, research on analogous fluorinated aromatic compounds demonstrates the feasibility of this transformation. For example, the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol in the presence of potassium carbonate in DMSO has been reported to proceed efficiently. rsc.org

Table 2: Potential Products from Nucleophilic Aromatic Substitution of this compound
NucleophilePotential Product
Sodium methoxide (NaOCH₃)2-Methoxy-4-methylbenzaldehyde oxime
Sodium thiophenoxide (NaSPh)2-(Phenylthio)-4-methylbenzaldehyde oxime
Aniline (C₆H₅NH₂)2-(Phenylamino)-4-methylbenzaldehyde oxime
Piperidine2-(Piperidin-1-yl)-4-methylbenzaldehyde oxime

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The fluorine atom in this compound can also serve as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. The coupling of this compound with an arylboronic acid, such as phenylboronic acid, would be expected to yield a 2-aryl-4-methylbenzaldehyde oxime derivative. Oxime-palladacycles have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with acid chlorides to produce aryl ketones. nih.govorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is a reliable method for the synthesis of substituted alkynes. The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would lead to the formation of a 2-(phenylethynyl)-4-methylbenzaldehyde oxime. Copper-free Sonogashira reactions have also been developed, which can be advantageous in certain synthetic applications. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction of this compound with an alkene such as styrene (B11656) would be anticipated to yield a 2-styryl-4-methylbenzaldehyde oxime derivative. The Heck reaction is a versatile tool for the vinylation of aryl halides.

Table 3: Illustrative Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound
Coupling ReactionCoupling PartnerIllustrative ProductTypical Catalyst System
SuzukiPhenylboronic acid2-Phenyl-4-methylbenzaldehyde oximePd(PPh₃)₄, Base (e.g., K₂CO₃)
SonogashiraPhenylacetylene2-(Phenylethynyl)-4-methylbenzaldehyde oximePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
HeckStyrene2-Styryl-4-methylbenzaldehyde oximePd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)

Note: The examples provided are based on established palladium-catalyzed cross-coupling methodologies. Specific experimental conditions and yields for this compound would require empirical determination.

Transformations at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of this compound is also amenable to a range of chemical transformations, providing another handle for derivatization.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, using appropriate oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, yielding 2-fluoro-4-(hydroxymethyl)benzaldehyde oxime. Milder oxidizing agents, such as manganese dioxide (MnO₂), are often used for the selective oxidation of benzylic alcohols to aldehydes. The oxidation of a methyl group directly to an aldehyde is more challenging but can be achieved under specific conditions, for example, through the Etard reaction using chromyl chloride.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would lead to the formation of 2-fluoro-4-(bromomethyl)benzaldehyde oxime, which is a versatile intermediate for further nucleophilic substitution reactions at the benzylic carbon.

Table 4: Potential Transformations at the Methyl Group of this compound
TransformationReagent(s)Potential Product
Oxidation to Carboxylic AcidKMnO₄, heat2-Fluoro-4-carboxybenzaldehyde oxime
Oxidation to Alcohol (indirectly)1. NBS, initiator; 2. H₂O, base2-Fluoro-4-(hydroxymethyl)benzaldehyde oxime
Benzylic HalogenationNBS, AIBN2-Fluoro-4-(bromomethyl)benzaldehyde oxime

Note: The transformations listed are based on standard synthetic methodologies for the functionalization of benzylic methyl groups. Specific reaction conditions would need to be optimized for this compound.

Strategic Utility of 2 Fluoro 4 Methylbenzaldehyde Oxime in Complex Organic Synthesis

As a Versatile Building Block for Diverse Compound Libraries

The oxime functional group in 2-Fluoro-4-methylbenzaldehyde (B137498) oxime presents a versatile handle for the generation of diverse compound libraries. Oximes are known to participate in a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs. wikipedia.org For instance, the hydroxyl group of the oxime can be alkylated or acylated, and the C=N bond can undergo addition reactions or be reduced.

While the direct application of 2-Fluoro-4-methylbenzaldehyde oxime in the construction of large compound libraries is not extensively documented in dedicated studies, the reactivity of the closely related N,O-hydroxylamine linkers in bioconjugation and the functionalization of complex fragments highlights the potential of the oxime moiety. This suggests that this compound could serve as a valuable starting material for creating libraries of small molecules with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

Precursor to Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The structure of this compound makes it a promising precursor for the synthesis of various fluorinated heterocyclic systems. The oxime functionality can be involved in a range of cyclization reactions.

General methodologies for the synthesis of heterocycles from oximes are well-established. For example, the Beckmann rearrangement of oximes can lead to the formation of amides, which can be further cyclized. nih.gov Additionally, oximes can undergo [3+2] cycloaddition reactions with various dipolarophiles to furnish five-membered heterocycles. The intramolecular cyclization of oximes is another powerful tool for the synthesis of heterocyclic compounds.

Role in Stereoselective Synthesis as a Chiral Auxiliary or Ligand (if applicable)

The application of this compound in stereoselective synthesis as a chiral auxiliary or ligand is a speculative area with no direct supporting evidence in the current body of scientific literature. Chiral oximes and their derivatives have been employed in asymmetric synthesis; however, for this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers or be derivatized with a chiral moiety.

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While the potential for this compound to be developed into a chiral ligand or auxiliary exists, there are currently no published research findings to substantiate this role.

Integration into Multi-Step Synthetic Sequences for Advanced Intermediates

The successful integration of a building block into a multi-step synthesis is a testament to its utility. While there are numerous examples of multi-step syntheses in organic chemistry, the specific incorporation of this compound as a key intermediate in the synthesis of complex target molecules is not documented in the reviewed literature.

The synthesis of the precursor, 2-Fluoro-4-methylbenzaldehyde, has been described in the patent literature as part of a mixture with its isomer, 4-fluoro-2-methylbenzaldehyde. This indicates that the starting material for the oxime is accessible, which is a prerequisite for its use in multi-step sequences.

The potential for its integration exists, particularly in synthetic routes targeting complex fluorinated molecules. The oxime can serve as a protected aldehyde or be transformed into other functional groups as needed during a synthetic campaign. However, without concrete examples from published research, its role in this capacity remains theoretical.

Exploration of 2 Fluoro 4 Methylbenzaldehyde Oxime in Advanced Materials Science and Coordination Chemistry

Ligand Design for Coordination Complexes: Influences of Fluoro and Methyl Substituents

Oximes are versatile ligands in coordination chemistry, capable of binding to metal ions through their nitrogen and/or oxygen atoms, leading to the formation of stable mono- and polynuclear metal complexes. mdpi.com The oxime group (C=N-OH) is a weak acid, and upon deprotonation, the resulting oximato group becomes a potent chelating and bridging ligand. mdpi.com The coordination behavior of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime is significantly modulated by the electronic properties of the fluoro and methyl groups on the benzene (B151609) ring.

The fluoro group at the ortho-position is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect decreases the electron density on the aromatic ring and, subsequently, on the iminyl nitrogen atom of the oxime. This reduction in basicity can influence the strength of the coordinate bond with a metal center. Conversely, the methyl group at the para-position is electron-donating (hyperconjugation and weak inductive effect), which pushes electron density into the ring, partially counteracting the effect of the fluorine atom.

This electronic push-pull system can fine-tune the ligand's affinity for different metal ions. For instance, the reduced electron density on the nitrogen might favor coordination to "softer" metal ions. Mechanistic studies on substituted benzaldehyde (B42025) oximes have shown that the electronic nature of the substituents directly influences their oxidation potentials. nih.govacs.org Oximes with electron-withdrawing groups have higher oxidation potentials. nih.gov This suggests that the fluoro substituent in 2-Fluoro-4-methylbenzaldehyde oxime would increase its oxidation potential, affecting its reactivity in redox-active metal complexes.

The steric hindrance from the ortho-fluoro group could also influence the geometry of the resulting coordination complexes, potentially favoring specific isomeric forms or coordination numbers. The interplay of these electronic and steric factors makes this compound a candidate for designing complexes with specific catalytic, magnetic, or optical properties. mdpi.com

Comparative Electronic Effects of Substituents on Benzaldehyde Oxime

SubstituentPositionElectronic EffectInfluence on Ligand Properties
Fluoro OrthoStrong Electron-Withdrawing (Inductive)Decreases basicity of oxime N; Increases oxidation potential. nih.gov
Methyl ParaElectron-Donating (Hyperconjugation)Increases basicity of oxime N; Decreases oxidation potential.
Combined 2-Fluoro, 4-MethylPush-pull systemModulates overall electron density and metal ion affinity.

Potential for Polymerization or Incorporation into Functional Polymer Architectures

The oxime functional group is a powerful tool in modern polymer chemistry, primarily through "oxime click chemistry." rsc.orgresearchgate.net This reaction involves the formation of a stable oxime bond from the condensation of a hydroxylamine (B1172632) (or an aminooxy group) with an aldehyde or ketone. rsc.org The reaction is highly efficient, often proceeds under mild, catalyst-free conditions, and produces water as the only benign byproduct, making it attractive for creating functional polymers. rsc.orgrsc.org

This compound itself contains the oxime group, but its precursor, 2-fluoro-4-methylbenzaldehyde, is the key component for incorporation into polymer chains. scbt.comthermofisher.com Polymers containing aldehyde functionalities can be readily modified post-polymerization by reacting them with aminooxy-terminated molecules or polymers. rsc.orgjuniperpublishers.com Alternatively, a monomer derived from 2-fluoro-4-methylbenzaldehyde could be copolymerized to introduce the aldehyde group throughout a polymer backbone.

The resulting oxime linkages can be dynamic covalent bonds. researchgate.netrsc.org While generally stable, they can undergo reversible exchange reactions under specific triggers, such as acidic conditions or the presence of competing alkoxyamines or carbonyl compounds. rsc.orgrsc.org This dynamic nature allows for the creation of adaptable and responsive materials, such as self-healing hydrogels and reconfigurable nanoparticles. researchgate.netrsc.org The incorporation of the 2-fluoro-4-methylphenyl moiety would also impart specific properties to the resulting polymer, such as increased thermal stability and hydrophobicity, due to the presence of the fluorinated aromatic ring.

Applications of Oxime Chemistry in Polymer Science

ApplicationDescriptionRelevance of 2-Fluoro-4-methylbenzaldehyde
Polymer Post-Functionalization Aldehyde-containing polymers react with aminooxy compounds to attach functional molecules. rsc.orgjuniperpublishers.comThe aldehyde precursor can be used to create polymers ready for oxime ligation.
Step-Growth Polymerization Monomers with aldehyde and aminooxy groups react to form polymer chains linked by oxime bonds. rsc.orgA bifunctional derivative could be used as a monomer.
Dynamic Covalent Materials The reversibility of the oxime bond allows for the creation of self-healing or adaptable materials. researchgate.netrsc.orgThe resulting oxime-containing polymer would possess this dynamic character.
Hydrogel Synthesis Crosslinking polymer chains with oxime bonds to form hydrogel networks. rsc.orgresearchgate.netCan be used as a crosslinking agent or as part of the polymer backbone in hydrogel formation.

Investigation in Supramolecular Assembly and Crystal Engineering

Supramolecular assembly relies on non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding to construct well-ordered, higher-level structures from molecular building blocks. The structure of this compound possesses several features that make it a promising candidate for crystal engineering.

The primary site for hydrogen bonding is the hydroxyl group (-OH) of the oxime moiety. This group can act as both a hydrogen bond donor and acceptor, facilitating the formation of various supramolecular synthons, such as dimers or catemeric chains, which are commonly observed in the crystal structures of oximes.

The aromatic ring provides a platform for π-π stacking interactions. The electron distribution in the ring, influenced by the electron-withdrawing fluorine and electron-donating methyl group, can direct the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped). Furthermore, the fluorine atom itself can participate in weaker interactions, including C-H···F hydrogen bonds and halogen···halogen interactions, which can provide additional stability and control over the resulting crystal packing. The interplay between the strong hydrogen bonds of the oxime group and the weaker interactions involving the substituted aromatic ring could be exploited to engineer specific solid-state architectures with desired physical properties.

Advanced Analytical Methodologies for 2 Fluoro 4 Methylbenzaldehyde Oxime in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation, identification, and purification of individual components from a mixture. For 2-Fluoro-4-methylbenzaldehyde (B137498) oxime, various chromatographic methods are indispensable throughout its synthesis and characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 2-Fluoro-4-methylbenzaldehyde oxime. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities that may arise during synthesis. In a research setting, a typical HPLC analysis would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the presence of the fluorine atom and the methyl group on the benzene (B151609) ring, this compound possesses a moderate degree of hydrophobicity, leading to a characteristic retention time under specific chromatographic conditions. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of over 99% is often achievable and verifiable with this method. google.com

Illustrative HPLC Parameters for Purity Assessment:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. For the oxime, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane, would be suitable.

GC is particularly useful for monitoring the final stages of a synthesis and for ensuring the absence of volatile starting materials or by-products. When coupled with a mass spectrometer (GC-MS), it provides unequivocal identification of the compound based on its mass spectrum, in addition to purity information. The retention time in GC is a key identifier for the compound under a specific set of analytical conditions.

Typical GC Conditions for Analysis:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions in real-time. thieme.de In the synthesis of this compound from its corresponding aldehyde and hydroxylamine (B1172632), TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing an appropriate solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The different components of the reaction mixture travel up the plate at different rates, resulting in their separation. The spots can be visualized under UV light, and the relative positions (Rf values) of the starting material and product indicate the reaction's progress. A successful reaction is marked by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Representative TLC System for Reaction Monitoring:

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm)
Expected Result Product (oxime) will have a different Rf value than the starting aldehyde.

Quantitative Analysis Methods (e.g., Spectrophotometric Techniques for Research Purposes)

While chromatographic methods are excellent for separation and purity assessment, spectrophotometric techniques are often employed for the quantitative determination of a compound's concentration in a solution. For research purposes, UV-Visible spectrophotometry can be a straightforward and effective method for quantifying this compound.

The aromatic ring and the oxime functional group in the molecule give rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. By measuring the absorbance of a solution at a specific wavelength (λmax), where the compound absorbs most strongly, the concentration can be determined using the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by preparing a series of standard solutions of known concentrations of highly purified this compound and measuring their absorbance. The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve. This method is valuable for determining reaction yields, studying reaction kinetics, or quantifying the compound in various research assays. Research on related oxime derivatives has shown that derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can enhance UV detection for liquid chromatography, a principle that could be applied to spectrophotometric analysis as well. researchgate.net

Illustrative Data for a UV-Vis Spectrophotometric Calibration Curve:

Standard Concentration (µg/mL)Absorbance at λmax (e.g., 260 nm)
20.152
40.305
60.458
80.610
100.763

Future Research Perspectives and Challenges in 2 Fluoro 4 Methylbenzaldehyde Oxime Chemistry

Development of Novel and More Sustainable Synthetic Routes

The synthesis of oximes, including 2-Fluoro-4-methylbenzaldehyde (B137498) oxime, traditionally involves the condensation of a carbonyl compound with hydroxylamine (B1172632), often using acid catalysts and organic solvents. ijprajournal.com These methods can generate significant waste and involve hazardous materials, prompting a shift towards greener and more sustainable alternatives. chemistryjournals.net

Current Challenges and Future Directions:

Green Catalysis: A primary challenge is replacing traditional acid catalysts with environmentally benign alternatives. Research is exploring the use of natural acid catalysts derived from sources like citrus fruit juice, which have shown promise in promoting oxime synthesis. ijprajournal.com Another avenue is the use of reusable, solid catalysts like bismuth(III) oxide (Bi2O3) in solvent-free conditions, which can lead to excellent yields with minimal waste. d-nb.info

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a key goal of green chemistry. blazingprojects.com Methods like "grindstone chemistry," where reactants are simply ground together at room temperature, have proven effective for various oximes and could be adapted for 2-Fluoro-4-methylbenzaldehyde oxime. d-nb.info Additionally, conducting the synthesis in aqueous media, potentially with the aid of surfactants or under microwave radiation, offers a greener path by leveraging water as a benign solvent. nih.govias.ac.in

Ammoximation: For industrial-scale production, ammoximation represents a highly sustainable route. This process involves the direct reaction of a ketone or aldehyde with ammonia (B1221849) and hydrogen peroxide, often catalyzed by titanium-containing zeolites. acs.orgacs.org It is characterized by a short process, mild conditions, and high atom economy. acs.org Future research could focus on developing a specific Ti-zeolite catalyst optimized for the ammoximation of 2-Fluoro-4-methylbenzaldehyde.

Synthetic MethodKey AdvantagesPrimary Research Challenge for this compound
Natural Acid CatalysisRenewable, biodegradable catalysts. ijprajournal.comOptimization of reaction conditions and catalyst sourcing.
Solvent-Free GrindingReduces solvent waste, simple procedure, fast. d-nb.infoEnsuring complete reaction and scalability.
Aqueous SynthesisEliminates hazardous organic solvents, safe. nih.govias.ac.inOvercoming potential solubility issues of the substrate.
AmmoximationHigh atom economy, environmentally friendly for industrial scale. acs.orgacs.orgDesign of a selective and highly active catalyst.

Exploration of Unprecedented Reactivity and Transformations

The oxime functional group is a versatile synthetic building block, capable of undergoing a wide array of transformations. nsf.gov The unique electronic properties imparted by the fluorine (electron-withdrawing) and methyl (electron-donating) substituents in this compound could lead to unprecedented reactivity.

Future Research Directions:

Iminyl Radical Chemistry: The N–O bond in oximes can be fragmented to form highly reactive iminyl radicals. nsf.gov This can be achieved through transition metal catalysis or photochemistry. nsf.gov For this compound, the resulting iminyl radical could be used in cyclization reactions to create complex nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. Research should focus on how the fluoro and methyl groups influence the stability and subsequent reactivity of this radical intermediate. nih.gov

Beckmann Rearrangement: Oximes famously undergo the Beckmann rearrangement to form amides. wikipedia.org Investigating this rearrangement for this compound under various catalytic conditions (e.g., using nickel salts) could provide an efficient route to substituted benzamides, which are important in pharmaceuticals and materials. wikipedia.org

Cycloaddition Reactions: Oximes can participate in cycloaddition reactions to form heterocyclic systems like isoxazolines. nsf.gov The specific substitution pattern of this compound may offer unique regioselectivity and stereoselectivity in these transformations.

Dehydration and Deoxygenation: The dehydration of aldoximes yields nitriles, while deoxygenation can regenerate the carbonyl or produce other functionalities. wikipedia.orgat.ua Exploring these reactions for this compound could provide access to 2-fluoro-4-methylbenzonitrile (B33328) and other valuable building blocks.

Application in Asymmetric Synthesis and Catalyst Development

The strategic placement of fluorine atoms can have a profound impact on the stereochemical outcome of a reaction. chimia.chrsc.org This "fluorine effect" can be harnessed in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Potential Applications:

Chiral Ligand Development: this compound could serve as a precursor to chiral ligands for transition metal catalysis. The fluorine atom can influence the electronic properties and conformational preferences of the ligand, potentially leading to high levels of enantioselectivity in catalytic reactions. nih.gov The steric bulk of the methyl group could further refine the chiral pocket of the catalyst.

Organocatalysis: The oxime moiety itself, or derivatives thereof, could be incorporated into organocatalysts. For instance, proline-catalyzed reactions often proceed through enamine intermediates, and the electronic tuning provided by the fluorinated aromatic ring could enhance the catalyst's activity and selectivity. youtube.com

Enzymatic Transformations: Biocatalysis offers a green and highly selective approach to synthesis. manchester.ac.uk Enzymes like olefin reductases have been used in photoenzymatic strategies to asymmetrically incorporate fluorinated motifs into molecules. the-innovation.org Future research could explore the use of enzymes to catalyze reactions involving this compound, potentially leading to chiral amines or other valuable enantiopure compounds.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and accelerating discovery. biorxiv.org

Challenges and Opportunities:

Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate the relative stabilities of reaction intermediates, such as the sigma-complexes in electrophilic aromatic substitution, thereby predicting the most likely products. nih.govdiva-portal.orgacs.org For this compound, computational models could predict its behavior in various reactions, saving significant experimental effort.

Spectroscopic and Property Prediction: Computational methods can accurately predict spectroscopic data (e.g., NMR chemical shifts) and physical properties. acs.org This is particularly valuable for confirming the structure of new compounds derived from this compound and for understanding the influence of the substituents on its electronic structure.

Mechanism Elucidation: When new reactivity is discovered, computational modeling can be invaluable for elucidating the reaction mechanism. For example, studying the energy profiles of different potential pathways for a novel transformation of this compound can provide a detailed understanding of how the reaction proceeds. nih.gov

Computational MethodApplication for this compoundPotential Insight
Density Functional Theory (DFT)Calculation of intermediate stabilities. nih.govdiva-portal.orgacs.orgPrediction of regioselectivity in reactions.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis spectra and excited states.Understanding photochemical reactivity.
NMR Chemical Shift PredictionCalculation of 1H, 13C, and 19F NMR spectra. acs.orgStructural confirmation of reaction products.
Molecular Dynamics (MD)Simulation of conformational behavior in solution.Insight into catalyst-substrate interactions.

Integration into Emerging Fields of Chemical Research

The unique combination of functional groups in this compound makes it a candidate for integration into cutting-edge areas of chemical research.

Potential Areas of Impact:

Materials Science: Oxime functionalities are being explored for their use in creating Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed and repaired. rsc.org The specific substitution pattern of this compound could be used to tune the properties of such materials. Fluorinated motifs are also known to enhance properties like metabolic stability and lipophilicity, which is relevant for developing new functional materials, including liquid crystals and polymers. mdpi.com

Medicinal Chemistry and Agrochemicals: The introduction of fluorine is a common strategy in drug design to improve a molecule's metabolic stability, binding affinity, and bioavailability. nih.govscilit.com The oxime group itself is a pharmacophoric feature found in various biologically active compounds, including kinase inhibitors. nih.gov Therefore, this compound could serve as a valuable starting material for the synthesis of new drug candidates or agrochemicals. The trifluoromethyl (CF3) group, in particular, has found significant use in agrochemicals. nih.gov

Chemical Biology: Oximes are used as versatile linkers in bioconjugation chemistry to attach probes or drugs to biomolecules. The specific reactivity of this compound could be exploited to develop new probes for studying biological systems.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-fluoro-4-methylbenzaldehyde oxime in a laboratory setting?

The synthesis typically involves a condensation reaction between 2-fluoro-4-methylbenzaldehyde and hydroxylamine hydrochloride. A standard protocol uses a 1:1 molar ratio of aldehyde to hydroxylamine in methanol or ethanol under basic conditions (e.g., sodium hydroxide or pyridine) at room temperature for 6–12 hours . For enhanced reaction efficiency, ionic liquids (e.g., imidazolium-based) can replace traditional solvents, reducing reaction time to 2–4 hours while improving yield by 15–20% . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended.

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm oxime formation (δ 8.3–8.5 ppm for oxime proton, δ 150–160 ppm for C=N) and fluorine substitution effects (e.g., 1^1H splitting patterns) .
  • IR Spectroscopy : Stretching vibrations at 3200–3400 cm1^{-1} (O-H), 1640–1680 cm1^{-1} (C=N), and 1250–1350 cm1^{-1} (C-F) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (C8_8H7_7FNO, theoretical m/z 168.06) and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, particularly to distinguish E/Z isomers .

Basic: How should this compound be stored to ensure stability?

Store under inert atmosphere (N2_2 or Ar) at 2–8°C in amber glass vials to prevent photodegradation. The compound is sensitive to moisture and oxidants; desiccants (e.g., silica gel) should be added to storage containers. Stability studies indicate <5% decomposition over 6 months under these conditions .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The fluorine atom at the ortho position induces strong electron-withdrawing effects, activating the oxime group for nucleophilic attacks. For example, in Beckmann rearrangements, the oxime’s C=N bond reacts with H2_2SO4_4 or PCl5_5 to form fluorinated amides or nitriles, with regioselectivity influenced by the methyl group’s steric effects . Computational studies (DFT) suggest the fluorine’s electronegativity lowers the LUMO energy of the oxime by ~1.2 eV, enhancing susceptibility to nucleophilic reagents .

Advanced: How does this compound interact with biological targets?

Fluorinated oximes exhibit antimicrobial activity by inhibiting bacterial enolase or acetylcholinesterase (AChE). For example, in vitro assays against E. coli show IC50_{50} values of 0.2–0.5 mM, attributed to fluorine’s ability to form strong hydrogen bonds with catalytic residues (e.g., Glu168 in AChE) . In proteomics, the oxime’s aldehyde precursor forms Schiff bases with lysine residues, enabling protein crosslinking studies .

Advanced: How can researchers resolve contradictions in reported reactivity data for fluorinated oximes?

Discrepancies (e.g., variable yields in Beckmann rearrangements) often arise from differences in substituent positions (ortho vs. para) or reaction conditions. To address this:

  • Perform control experiments with isotopic labeling (18^{18}O or 15^{15}N) to track reaction pathways.
  • Use in situ IR or Raman spectroscopy to monitor intermediate formation .
  • Compare computational (DFT) activation energies for competing pathways .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

  • pKa Prediction : Use COSMO-RS or SPARC calculators; fluorine lowers the oxime’s pKa by ~1 unit compared to non-fluorinated analogs .
  • Lipophilicity (LogP) : EPI Suite or Molinspiration; experimental LogP = 1.8 ± 0.2 .
  • Reactivity Descriptors : DFT-based Fukui indices to identify electrophilic/nucleophilic sites .

Safety: What precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (PEL = 5 mg/m3^3).
  • Spill Management : Neutralize with 10% NaHCO3_3 and adsorb with vermiculite .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.